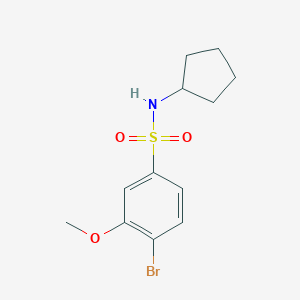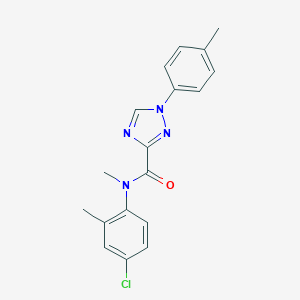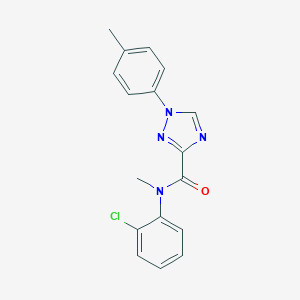
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide group. It is commonly referred to as BCS-1 and is used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of BCS-1 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase, which are involved in cancer cell growth and proliferation. BCS-1 may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BCS-1 has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH levels in the cell. This can lead to a decrease in cancer cell growth and proliferation. BCS-1 has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. This can lead to changes in the expression of genes involved in cancer cell growth and proliferation. Additionally, BCS-1 has been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One advantage of using BCS-1 in lab experiments is its potential therapeutic properties. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further research. Additionally, BCS-1 is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, there are also limitations to using BCS-1 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, BCS-1 has not yet been tested in clinical trials, which limits its potential use as a therapeutic agent.
将来の方向性
There are several future directions for research on BCS-1. One area of research could focus on further understanding its mechanism of action. This could involve studying the activity of enzymes targeted by BCS-1, as well as identifying other potential targets. Another area of research could focus on testing BCS-1 in clinical trials for its potential use as a therapeutic agent. This could involve testing its efficacy and safety in humans, as well as identifying optimal dosages and treatment regimens. Finally, research could focus on developing analogs of BCS-1 with improved therapeutic properties, such as increased potency or specificity for certain types of cancer cells.
合成法
The synthesis of BCS-1 involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, typically triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure BCS-1.
科学的研究の応用
BCS-1 has been found to have potential therapeutic properties, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. BCS-1 has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
製品名 |
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide |
|---|---|
分子式 |
C12H16BrNO3S |
分子量 |
334.23 g/mol |
IUPAC名 |
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-12-8-10(6-7-11(12)13)18(15,16)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
InChIキー |
LQRHZAKFQYDLPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br |
正規SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)





![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)




![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)